molecular formula C9H10FNO B14840661 4-Cyclopropoxy-5-fluoro-2-methylpyridine

4-Cyclopropoxy-5-fluoro-2-methylpyridine

Cat. No.: B14840661
M. Wt: 167.18 g/mol
InChI Key: UJOTZCSCHGWZDM-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-5-fluoro-2-methylpyridine is a fluorinated pyridine derivative with the molecular formula C9H10FNO and a molecular weight of 167.18 g/mol . This compound is of interest due to its unique chemical structure, which includes a cyclopropoxy group, a fluorine atom, and a methyl group attached to a pyridine ring. The presence of these functional groups imparts distinct physical, chemical, and biological properties to the compound, making it valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing fluorinated pyridines is the use of fluorinating agents such as Selectfluor® or complex metal fluorides like AlF3 and CuF2 . These reagents facilitate the substitution of hydrogen or halogen atoms on the pyridine ring with fluorine atoms under controlled conditions.

Industrial Production Methods

Industrial production of 4-Cyclopropoxy-5-fluoro-2-methylpyridine may involve optimized synthetic routes to maximize yield and purity. These methods often include multi-step processes that incorporate various reagents and catalysts to achieve the desired substitution patterns on the pyridine ring. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-5-fluoro-2-methylpyridine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of functionalized pyridines .

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-5-fluoro-2-methylpyridine involves its interaction with specific molecular targets and pathways within biological systems. The presence of the fluorine atom enhances the compound’s ability to form strong interactions with target proteins, enzymes, or receptors. This can lead to modulation of their activity, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-5-fluoro-2-methylpyridine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H10FNO

Molecular Weight

167.18 g/mol

IUPAC Name

4-cyclopropyloxy-5-fluoro-2-methylpyridine

InChI

InChI=1S/C9H10FNO/c1-6-4-9(8(10)5-11-6)12-7-2-3-7/h4-5,7H,2-3H2,1H3

InChI Key

UJOTZCSCHGWZDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)F)OC2CC2

Origin of Product

United States

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